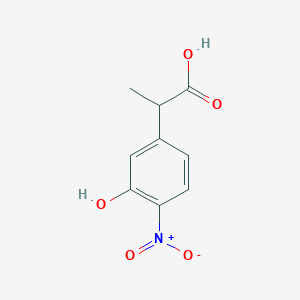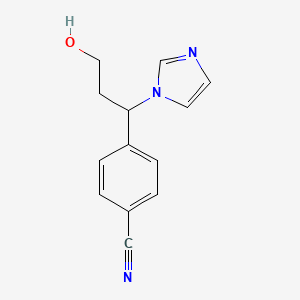
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile is a synthetic organic compound that features both an imidazole ring and a benzonitrile group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a suitable propylating agent.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction.
Formation of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The imidazole ring can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Imidazole-containing compounds can act as enzyme inhibitors.
Receptor Binding: Potential to bind to various biological receptors.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its biological activity.
Therapeutic Agents: Possible use as therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Used as intermediates in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The benzonitrile group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzamide
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzaldehyde
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzoic acid
Uniqueness
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile is unique due to the presence of both the hydroxy group and the benzonitrile group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-11-1-3-12(4-2-11)13(5-8-17)16-7-6-15-10-16/h1-4,6-7,10,13,17H,5,8H2 |
Clave InChI |
XHPQVBXZNHYMTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(CCO)N2C=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)
![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)
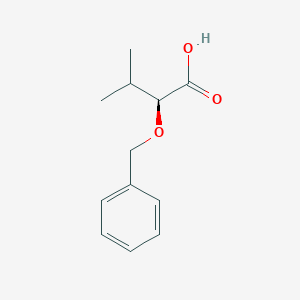
![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
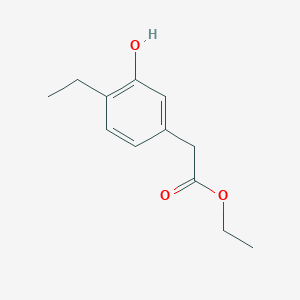
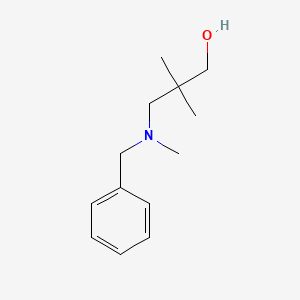

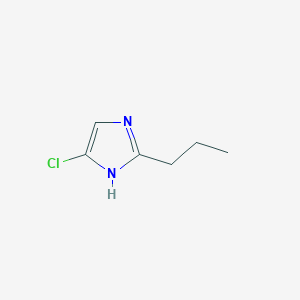
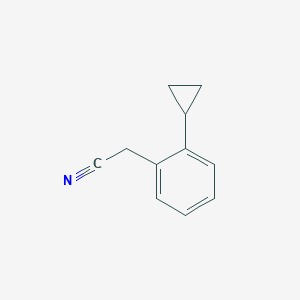
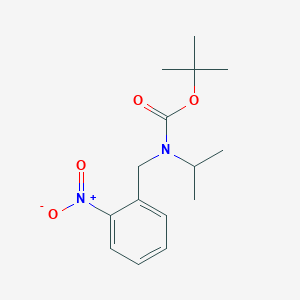
![Pyridine, 2,6-bis[2-(4-nitrophenyl)ethenyl]-](/img/structure/B8628927.png)
![Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8628937.png)
![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)
